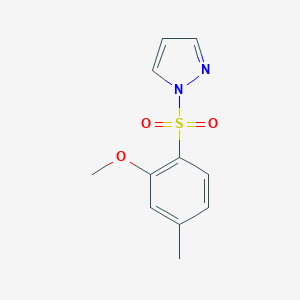

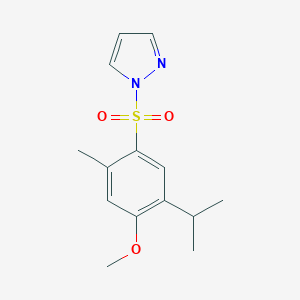

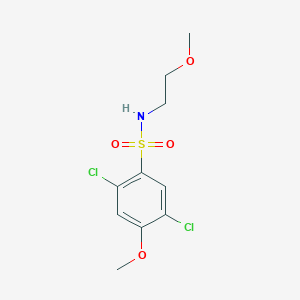

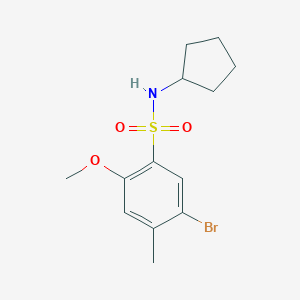

5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as E2027, is a small molecule inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of immune cells. E2027 has been found to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of organ transplant rejection.

Mecanismo De Acción

- The primary target of EPM is prothrombin , a clotting factor involved in the blood coagulation cascade. Prothrombin plays a critical role in converting fibrinogen to fibrin, which forms the basis of blood clots. By interacting with prothrombin, EPM modulates the clotting process .

- As a sulfonamide derivative, EPM’s chemical structure includes a sulfonamide group (RS(=O)(=O)NC1=CC=CC=C1). This functional group may contribute to its binding affinity with prothrombin .

- EPM’s impact on the clotting cascade affects downstream pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, this compound may have limited efficacy in patients with autoimmune diseases who have developed resistance to other JAK inhibitors.

Direcciones Futuras

There are several potential future directions for the development of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide and other JAK inhibitors. One area of research is the identification of biomarkers that can predict response to JAK inhibitors in patients with autoimmune diseases. Another area of research is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases. Finally, there is ongoing research into the potential use of JAK inhibitors in the treatment of cancer, particularly hematological malignancies.

Métodos De Síntesis

The synthesis of 5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 4-methyl-2-pyridinylamine with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.

Aplicaciones Científicas De Investigación

5-ethyl-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In these models, this compound has been found to reduce inflammation and prevent tissue damage by blocking the activity of JAK3 in immune cells. Clinical trials of this compound in patients with rheumatoid arthritis have shown promising results, with significant improvements in disease activity and symptoms.

Propiedades

IUPAC Name |

5-ethyl-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-12-5-6-13(20-3)14(10-12)21(18,19)17-15-9-11(2)7-8-16-15/h5-10H,4H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDYFINXQZLJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B497834.png)